1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate often involves palladium-catalyzed tandem reactions. For instance, 1H-indole-3-sulfonates can be synthesized via palladium-catalyzed tandem reactions of 2-alkynyl arylazides with sulfonic acids, offering a method that is both efficient and fast, completing in some cases within 10 minutes (Zhang et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonate compounds, including those similar to 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, can be complex and varied. Research on related compounds, such as 3-phenyl-1H-indole-5-sulfonamides, has shown that these molecules can serve as a basis for developing potent inhibitors targeting specific enzymes, illustrating the critical role of molecular structure in determining the compound's biological and chemical activity (Güzel et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate and its derivatives can be highly specific and tailored towards certain applications. For example, the synthesis of 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride showcases the compound's role as an acidic ionic liquid catalyst, facilitating one-pot multicomponent condensation reactions (Sajjadifar et al., 2013).
Physical Properties Analysis
The physical properties of such sulfonate compounds are crucial for their application in various fields. Studies on similar compounds highlight the importance of understanding these properties for their effective use in synthetic processes and potential applications in materials science.
Chemical Properties Analysis
The chemical properties of sulfonate compounds, including reactivity, stability, and solubility, are key factors in their application in organic synthesis and potential pharmaceutical use. The ability of these compounds to act as catalysts in synthesis reactions, such as in the preparation of dihydropyrimidinones, underscores their versatility and utility in chemical reactions (Jetti et al., 2017).
Scientific Research Applications
It is used in the efficient regioselective thiocyanation of aromatic and heteroaromatic compounds (Sajjadifar et al., 2014).
It serves in synthesizing and cycloaddition of substituted o-quinodimethanes and their products (Lenihan & Shechter, 1999).
The compound is identified as a potent and selective prejunctional dopamine receptor agonist (Gallagher et al., 1985).
It is used as a new and green ionic liquid catalyst for one-pot synthesis of dihydropyrimidinones under solvent-free condition (Sajjadifar, Nezhad, & Darvishi, 2013).
The compound is effective in the synthesis of pyrrolidinone derivatives under mild conditions (Khaligh et al., 2018).
Sulfone-based electrolytes, related to this compound, are promising for high-energy density battery applications (Abouimrane, Belharouak, & Amine, 2009).
It can be used in chemical reactions involving nucleophilic substitutions and acid catalyzed hydrolysis (Nakagawa & Hino, 1970).
The developed near-infrared dye from this compound has potential applications in cancer detection using optical imaging (Pham, Medarova, & Moore, 2005).
It is used in the Julia-Kocienski olefination reaction for the synthesis of various methoxylated stilbenes (Alonso et al., 2005).
Sulfonato-Salen-type ligands, related to this compound, are used as highly selective and sensitive turn-off fluorescence sensors for detecting Cu(2+) in water and fluorescence imaging in living cells (Zhou et al., 2012).
The C-5 ethyl C-2 carboxylic acid derivative 47, structurally related, is a highly potent and selective hepatitis C virus NS5B polymerase inhibitor (Chen et al., 2012).
The indolium-based fluorescence probes can detect extreme acidity or alkalinity, with good linear response in the working pH range (Li et al., 2019).
It is used for determining trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances (An et al., 2008).
The synthesized asymmetric trimethine cyanine dye distinguishes between fixed and living cells in fluorescent labeling (Tang et al., 2016).
Sulfluramid, a pesticide structurally similar, contributes to the occurrence of per- and polyfluoroalkyl substances (PFASs) in the environment (Nascimento et al., 2018).
Perfluorochemicals (PFCs), related to this compound, are used in numerous applications, mainly as surfactants, and occur ubiquitously in the environment (Nguyen, Reinhard, & Gin, 2011).
Safety and Hazards
The safety information available indicates that 1-Ethyl-2,3,3-trimethylindolenium-5-sulfonate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
properties
IUPAC Name |
1-ethyl-2,3,3-trimethylindol-1-ium-5-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-5-14-9(2)13(3,4)11-8-10(18(15,16)17)6-7-12(11)14/h6-8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVWIROBIAWZFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C(C2=C1C=CC(=C2)S(=O)(=O)[O-])(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432627 | |
Record name | 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate | |
CAS RN |
146368-07-2 | |
Record name | 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.